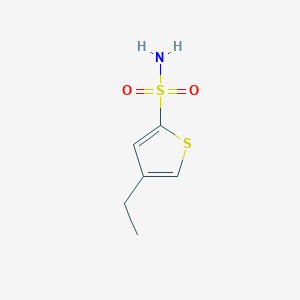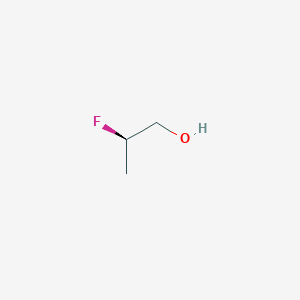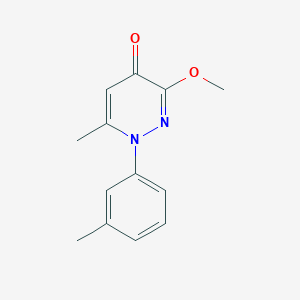
4-Ethylthiophene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethylthiophene-2-sulfonamide is an organic compound with the molecular formula C₆H₉NO₂S₂ It belongs to the class of thiophene derivatives, which are known for their diverse applications in medicinal chemistry and material science Thiophene derivatives are characterized by a five-membered ring containing sulfur as a heteroatom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethylthiophene-2-sulfonamide typically involves the introduction of the ethyl group and the sulfonamide group onto the thiophene ring. One common method is the sulfonation of 4-ethylthiophene followed by the introduction of the sulfonamide group. The reaction conditions often involve the use of sulfonating agents such as sulfur trioxide or chlorosulfonic acid, followed by the reaction with ammonia or amines to form the sulfonamide.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The industrial production methods are designed to be scalable and cost-effective, ensuring the availability of the compound for various applications.
化学反応の分析
Types of Reactions
4-Ethylthiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfoxides.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfoxides, amines, and various substituted thiophene derivatives. These products can have different properties and applications depending on the functional groups introduced.
科学的研究の応用
4-Ethylthiophene-2-sulfonamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives. Its reactivity and functional groups make it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It can serve as a lead compound for the development of new drugs.
Medicine: Research into its pharmacological properties has shown promise in the treatment of various diseases. Its sulfonamide group is known for its antibacterial activity.
Industry: In material science, this compound is used in the development of organic semiconductors and other advanced materials.
作用機序
The mechanism of action of 4-Ethylthiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates. For example, it can inhibit dihydropteroate synthase, an enzyme involved in folate synthesis in bacteria, leading to antibacterial effects. The thiophene ring can also interact with various biological targets, contributing to its overall activity.
類似化合物との比較
Similar Compounds
4-Methyl-2-thiophenesulfonamide: Similar structure but with a methyl group instead of an ethyl group.
2-Thiophenesulfonamide: Lacks the ethyl group, making it less hydrophobic.
4-Ethyl-2-thiophenesulfonic acid: Contains a sulfonic acid group instead of a sulfonamide group.
Uniqueness
4-Ethylthiophene-2-sulfonamide is unique due to the presence of both the ethyl group and the sulfonamide group, which confer specific chemical and biological properties. The ethyl group increases its hydrophobicity, potentially enhancing its interaction with biological membranes. The sulfonamide group provides a site for enzyme inhibition, making it a valuable compound in medicinal chemistry.
特性
CAS番号 |
142294-59-5 |
|---|---|
分子式 |
C6H9NO2S2 |
分子量 |
191.3 g/mol |
IUPAC名 |
4-ethylthiophene-2-sulfonamide |
InChI |
InChI=1S/C6H9NO2S2/c1-2-5-3-6(10-4-5)11(7,8)9/h3-4H,2H2,1H3,(H2,7,8,9) |
InChIキー |
RGZDYKZTOFITHL-UHFFFAOYSA-N |
SMILES |
CCC1=CSC(=C1)S(=O)(=O)N |
正規SMILES |
CCC1=CSC(=C1)S(=O)(=O)N |
同義語 |
2-Thiophenesulfonamide,4-ethyl-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[4-(1,3-thiazolidin-2-yl)phenyl]acetamide](/img/structure/B115924.png)










